1-Benzofuran-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

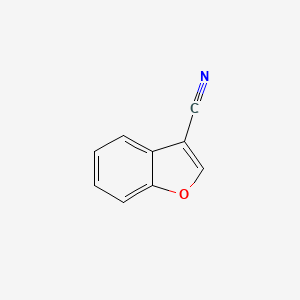

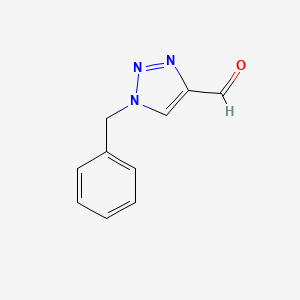

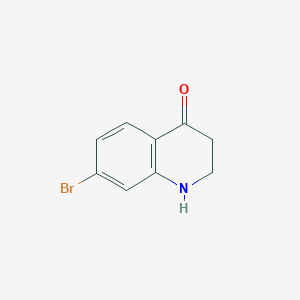

1-Benzofuran-3-carbonitrile is a nitrile compound . It is also known as 3-cyanobenzofuran .

Synthesis Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data . There are also methods for the synthesis of benzofuran-3-carboxylate esters .

Molecular Structure Analysis

The molecular formula of 1-Benzofuran-3-carbonitrile is C9H5NO . The structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Physical And Chemical Properties Analysis

1-Benzofuran-3-carbonitrile has a molecular weight of 143.14 g/mol . It has a topological polar surface area of 36.9 Ų . The compound has a complexity of 193 .

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-Benzofuran-3-carbonitrile: derivatives have been recognized for their potential in combating bacterial infections. The furan nucleus, which is a part of the benzofuran structure, plays a crucial role in the synthesis of new drugs aimed at addressing microbial resistance . These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, making them valuable in the development of new antibacterial agents.

Antifungal and Antiviral Properties

The antifungal and antiviral applications of benzofuran derivatives are notable, with 1-Benzofuran-3-carbonitrile being no exception. Its structure allows for the creation of compounds that can be used to treat infections caused by various fungi and viruses, contributing to the field of antiviral and antifungal research .

Anti-Tumor Activity

Benzofuran compounds, including 1-Benzofuran-3-carbonitrile , have shown promise in anti-tumor studies. Their bioactivity is linked to their ability to interfere with the proliferation of cancer cells, offering a pathway for the development of novel anticancer agents .

Antioxidative Applications

The antioxidative properties of benzofuran derivatives make them suitable for research into diseases caused by oxidative stress1-Benzofuran-3-carbonitrile can be utilized in the synthesis of compounds that help protect cells from damage caused by free radicals .

Chemical Synthesis and Drug Design

1-Benzofuran-3-carbonitrile: serves as a key intermediate in the chemical synthesis of complex benzofuran systems. Its reactivity is exploited in the design of new drugs, particularly those with challenging polycyclic structures .

Natural Product Synthesis

The synthesis of natural products often involves benzofuran derivatives due to their presence in nature1-Benzofuran-3-carbonitrile can be used to mimic or derive compounds found in natural sources, aiding in the discovery of new drugs with natural product origins .

Pharmacological Research

In pharmacological research, 1-Benzofuran-3-carbonitrile is valuable for its diverse therapeutic benefits. It has been associated with potential treatments for conditions such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and more .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Propiedades

IUPAC Name |

1-benzofuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLADTXGBAUFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577827 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-3-carbonitrile | |

CAS RN |

55877-31-1 |

Source

|

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)